1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
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Overview
Description
1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Tetrazole ring formation: The final step involves the cyclization reaction to form the tetrazole ring, which can be achieved using azide sources under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its stable tetrazole ring.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological activities.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole can be compared with other similar compounds, such as:
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea: This compound shares similar structural features but differs in its functional groups.
1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)urea: Another structurally related compound with different substitution patterns on the phenyl rings.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H9Cl2FN4O2S |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole |
InChI |
InChI=1S/C14H9Cl2FN4O2S/c15-12-6-3-10(7-13(12)16)21-14(18-19-20-21)8-24(22,23)11-4-1-9(17)2-5-11/h1-7H,8H2 |
InChI Key |
ZJINHDKZKCBGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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